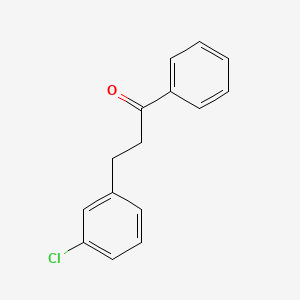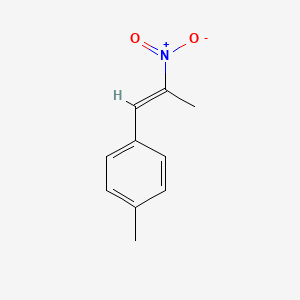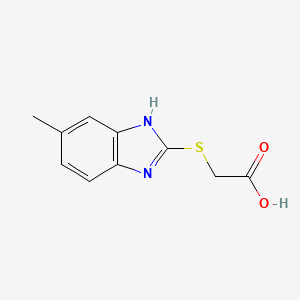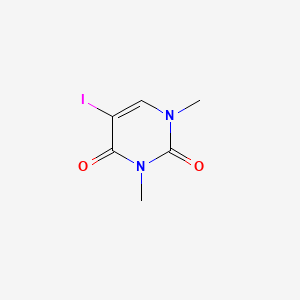
5-碘-1,3-二甲基尿嘧啶
概述
描述
5-Iodo-1,3-dimethyluracil: is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of an iodine atom at the 5-position and two methyl groups at the 1 and 3 positions of the uracil ring. The molecular formula of 5-Iodo-1,3-dimethyluracil is C6H7IN2O2, and it has a molecular weight of 266.04 g/mol
科学研究应用
Chemistry: 5-Iodo-1,3-dimethyluracil is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound has been studied for its effects on DNA incorporation. For instance, it has been used to investigate the incorporation of radiolabeled nucleotides into DNA, which is relevant for cancer research .
Industry: In industrial applications, 5-Iodo-1,3-dimethyluracil may be used in the synthesis of pharmaceuticals and other fine chemicals. Its role as a building block in organic synthesis highlights its importance in the production of various chemical entities .
作用机制
Target of Action
The primary target of 5-Iodo-1,3-dimethyluracil is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolic pathway of pyrimidine bases, which are vital components of nucleic acids.
Mode of Action
5-Iodo-1,3-dimethyluracil interacts with its target by incorporating into the DNA of cancer cells . This interaction results in changes
生化分析
Biochemical Properties
5-Iodo-1,3-dimethyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. This compound is known to interact with various enzymes and proteins involved in DNA synthesis and repair. One notable interaction is with thymidine kinase, an enzyme that phosphorylates nucleosides to nucleotides. 5-Iodo-1,3-dimethyluracil can be incorporated into DNA in place of thymidine, leading to the formation of iodinated DNA. This incorporation can affect the stability and function of the DNA molecule. Additionally, 5-Iodo-1,3-dimethyluracil has been shown to interact with DNA polymerases, influencing their activity and fidelity during DNA replication .
Cellular Effects
The effects of 5-Iodo-1,3-dimethyluracil on cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with DNA synthesis. The incorporation of 5-Iodo-1,3-dimethyluracil into DNA can lead to DNA strand breaks and activation of DNA damage response pathways. This, in turn, can result in cell cycle arrest and apoptosis. Furthermore, 5-Iodo-1,3-dimethyluracil has been reported to modulate gene expression by affecting transcription factors and chromatin structure .
Molecular Mechanism
At the molecular level, 5-Iodo-1,3-dimethyluracil exerts its effects through several mechanisms. The incorporation of this compound into DNA disrupts the hydrogen bonding pattern of the nucleobases, leading to structural distortions in the DNA helix. This can hinder the binding of transcription factors and other DNA-binding proteins, thereby affecting gene expression. Additionally, 5-Iodo-1,3-dimethyluracil can inhibit the activity of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can result in changes in DNA methylation patterns, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1,3-dimethyluracil can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 5-Iodo-1,3-dimethyluracil can undergo degradation over time, leading to the formation of byproducts that may have different biological activities. Long-term exposure to 5-Iodo-1,3-dimethyluracil in cell culture systems has been associated with sustained DNA damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Iodo-1,3-dimethyluracil in animal models are dose-dependent. At low doses, this compound can be incorporated into DNA without causing significant toxicity. At higher doses, 5-Iodo-1,3-dimethyluracil can induce cytotoxicity and genotoxicity, leading to adverse effects such as tissue damage and organ dysfunction. Studies in animal models have identified threshold doses beyond which the toxic effects of 5-Iodo-1,3-dimethyluracil become pronounced. These findings underscore the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
5-Iodo-1,3-dimethyluracil is involved in several metabolic pathways, primarily related to nucleic acid metabolism. This compound can be metabolized by nucleoside phosphorylases, enzymes that cleave nucleosides into their constituent bases and sugars. The resulting metabolites can then enter various biochemical pathways, including the salvage pathway for nucleotide synthesis. Additionally, 5-Iodo-1,3-dimethyluracil can affect metabolic flux by altering the availability of nucleotides and other key metabolites .
Transport and Distribution
The transport and distribution of 5-Iodo-1,3-dimethyluracil within cells and tissues are mediated by nucleoside transporters and binding proteins. These transporters facilitate the uptake of 5-Iodo-1,3-dimethyluracil into cells, where it can be incorporated into DNA or metabolized. The distribution of 5-Iodo-1,3-dimethyluracil within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. Studies have shown that 5-Iodo-1,3-dimethyluracil can accumulate in rapidly dividing tissues, such as tumors, due to its preferential uptake by proliferating cells .
Subcellular Localization
The subcellular localization of 5-Iodo-1,3-dimethyluracil is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by the presence of nuclear localization signals and interactions with nuclear transport proteins. Once inside the nucleus, 5-Iodo-1,3-dimethyluracil can exert its effects on DNA synthesis, repair, and gene expression. Additionally, post-translational modifications of 5-Iodo-1,3-dimethyluracil can influence its targeting to specific nuclear compartments, further modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: 5-Iodo-1,3-dimethyluracil can be synthesized from aromatic organomercurials. One reported method involves the use of 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil) as starting materials
Industrial Production Methods: While specific industrial production methods for 5-Iodo-1,3-dimethyluracil are not extensively documented, the synthesis from organomercurials suggests that large-scale production would require careful handling of mercury-containing intermediates and iodine reagents. The process would likely involve steps to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions: 5-Iodo-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products depend on the specific redox conditions applied.
相似化合物的比较
5-Iodouracil: Another halogenated uracil derivative with similar properties but lacking the methyl groups at the 1 and 3 positions.
5-Bromo-1,3-dimethyluracil: A brominated analogue with similar chemical behavior but different reactivity due to the presence of bromine instead of iodine.
5-Chloro-1,3-dimethyluracil: A chlorinated analogue with distinct reactivity patterns compared to the iodine derivative.
Uniqueness: 5-Iodo-1,3-dimethyluracil is unique due to the presence of both iodine and methyl groups, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups influence its overall stability and solubility.
属性
IUPAC Name |
5-iodo-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVRIXNFFFPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347503 | |
| Record name | 5-Iodo-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40738-83-8 | |
| Record name | 5-Iodo-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Iodo-1,3-dimethyluracil unique compared to other 5-haloderivatives of 1,3-dimethyluracil in terms of intermolecular interactions?
A1: Research suggests that 5-Iodo-1,3-dimethyluracil exhibits a greater potential for halogen bonding in its crystal structure compared to its fluoro- and bromo- counterparts []. This difference arises from the higher polarizability of iodine compared to bromine or fluorine. The study found that differences in the sublimation enthalpies of the haloderivatives align with the polarizability trend of the halogen substituents. This observation led to the conclusion that 5-Iodo-1,3-dimethyluracil, and to some extent 5-bromo-1,3-dimethyluracil, can act as halogen bond donors within their crystal structures, while 5-fluoro-1,3-dimethyluracil lacks this capability [].
Q2: Can 5-Iodo-1,3-dimethyluracil be utilized in Palladium-catalyzed coupling reactions?
A2: Yes, research indicates that 5-Iodo-1,3-dimethyluracil, specifically a derivative containing an acetamidine moiety, can participate in Palladium-catalyzed coupling reactions with olefins []. This reaction, utilizing a Palladium catalyst like Pd(OAc)2 and K2CO3 in DMF at 120°C, leads to the formation of pyrido[2,3-d]pyrimidine derivatives []. This highlights the potential of 5-Iodo-1,3-dimethyluracil as a building block for synthesizing more complex heterocyclic compounds.
Q3: How does the photoreactivity of 5,6-diiodo-1,3-dimethyluracil differ from 1,2-diiodobenzene?
A3: Unlike 1,2-diiodobenzene, which can form benzyne intermediates upon photolysis, 5,6-diiodo-1,3-dimethyluracil does not yield any pyrimidyne derivatives when exposed to light in benzene or furan []. Instead, the photolysis of 5,6-diiodo-1,3-dimethyluracil predominantly generates products derived from a radical intermediate, specifically the 5-Iodo-1,3-dimethyluracil radical []. This difference in photochemical behavior between the two compounds can be attributed to the distinct electronic properties and reactivity of the uracil ring compared to the benzene ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

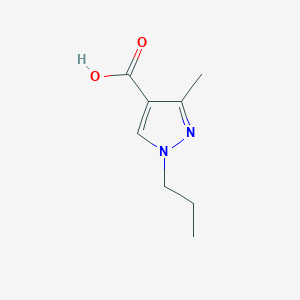
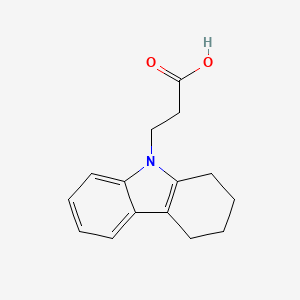
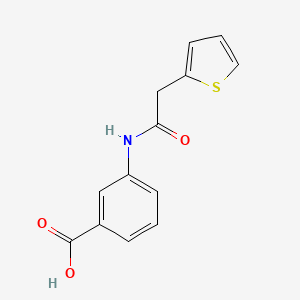
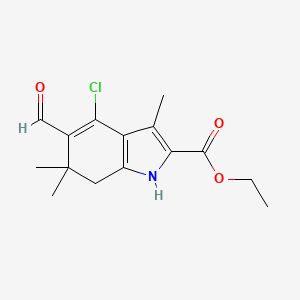
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)
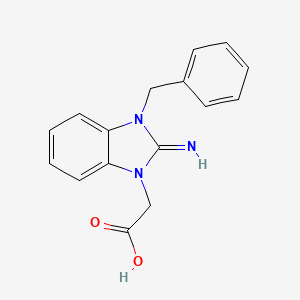
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)
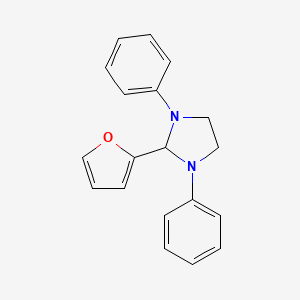
![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)
